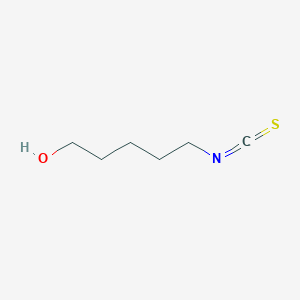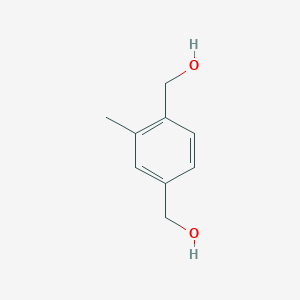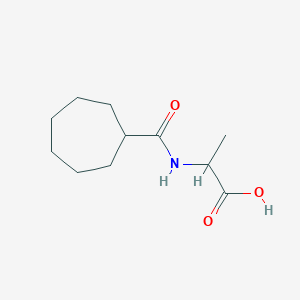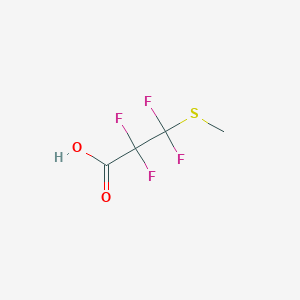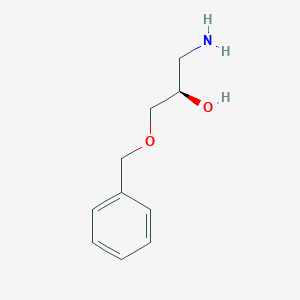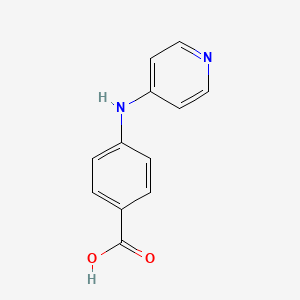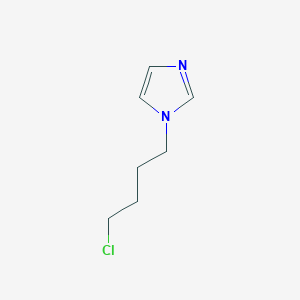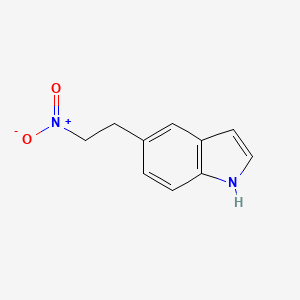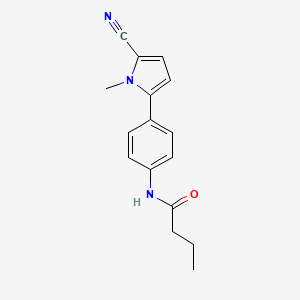
N-(4-(5-Cyano-1-methyl-1H-pyrrol-2-yl)phenyl)butyramide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(5-Cyano-1-methyl-1H-pyrrol-2-yl)phenyl)butyramide is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a cyano group and a butanamide moiety attached to a pyrrole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(5-Cyano-1-methyl-1H-pyrrol-2-yl)phenyl)butyramide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine under acidic conditions.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide.
Attachment of the Butanamide Moiety: The butanamide moiety can be attached through an amide coupling reaction using a carboxylic acid derivative and an amine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
化学反应分析
Types of Reactions
N-(4-(5-Cyano-1-methyl-1H-pyrrol-2-yl)phenyl)butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products Formed
Oxidation Products: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction Products: Reduced derivatives with functional groups such as alcohols or amines.
Substitution Products: Substituted derivatives with different functional groups replacing the original substituents.
科学研究应用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of N-(4-(5-Cyano-1-methyl-1H-pyrrol-2-yl)phenyl)butyramide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes or Receptors: The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.
Inhibition of Cellular Pathways: It may inhibit certain cellular pathways, such as those involved in cell proliferation or inflammation, resulting in therapeutic effects.
相似化合物的比较
N-(4-(5-Cyano-1-methyl-1H-pyrrol-2-yl)phenyl)butyramide can be compared with other pyrrole derivatives to highlight its uniqueness:
Similar Compounds: Pyrrole, 1-methylpyrrole, 5-cyanopyrrole, and other substituted pyrroles.
Uniqueness: The presence of both the cyano group and the butanamide moiety in this compound imparts unique chemical and biological properties, making it distinct from other pyrrole derivatives.
属性
CAS 编号 |
921631-43-8 |
|---|---|
分子式 |
C16H17N3O |
分子量 |
267.33 g/mol |
IUPAC 名称 |
N-[4-(5-cyano-1-methylpyrrol-2-yl)phenyl]butanamide |
InChI |
InChI=1S/C16H17N3O/c1-3-4-16(20)18-13-7-5-12(6-8-13)15-10-9-14(11-17)19(15)2/h5-10H,3-4H2,1-2H3,(H,18,20) |
InChI 键 |
LIAYYMAKCKBDJR-UHFFFAOYSA-N |
规范 SMILES |
CCCC(=O)NC1=CC=C(C=C1)C2=CC=C(N2C)C#N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(4-(1,3-Dioxolan-2-yl)-1-methyl-1H-benzo[d]imidazol-2-yl)aniline](/img/structure/B8651967.png)
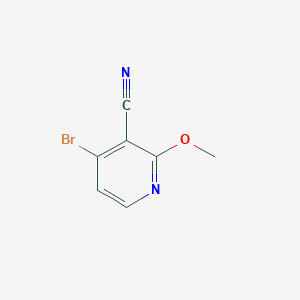
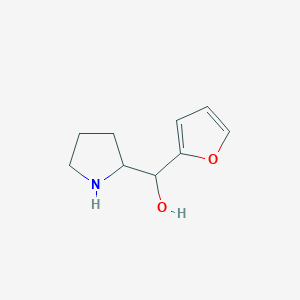
![5-((Trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8651982.png)

![8-Azaspiro[5.7]tridecane](/img/structure/B8651993.png)
